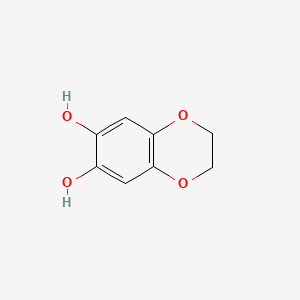

1,4-Benzodioxan-6,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMLLBLUIVEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550032 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90111-35-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90111-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Benzodioxan-6,7-diol

This guide provides a comprehensive technical overview of 1,4-Benzodioxan-6,7-diol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, plausible synthetic routes, spectroscopic profile, reactivity, and its significant potential as a scaffold in medicinal chemistry. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.

Introduction: The Versatility of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a recurring and highly valued scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds.[1][2][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive template for designing molecules that interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable range of activities, including anti-inflammatory, anticancer, antimicrobial, and potent modulatory effects on the central nervous system.[2][4][5]

This compound, also known as 2,3-dihydro-1,4-benzodioxine-6,7-diol, represents a foundational building block within this chemical class. Its catechol-like dihydroxy functionality offers a reactive handle for extensive chemical modification, positioning it as a strategic starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. This guide will explore the essential chemical characteristics of this compound to empower its effective use in research and development.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. This compound is a small molecule whose structure combines an aromatic ring, a dioxane ring, and a reactive diol functional group.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diol | [6] |

| Synonyms | This compound, 6,7-dihydroxy-1,4-benzodioxane | [6] |

| CAS Number | 90111-35-6 | [6][7] |

| Molecular Formula | C₈H₈O₄ | [6][7] |

| Molecular Weight | 168.15 g/mol | [6][7] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2O)O | [6] |

These properties, sourced from authoritative databases like PubChem, provide the initial data points for any experimental design.[6]

Synthesis and Purification Protocol

While specific literature on the direct synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from established methods for creating the 1,4-benzodioxane ring system.[1][2][8] The most logical approach involves the Williamson ether synthesis, reacting a catechol-type precursor with a 1,2-dielectrophile. A plausible precursor for this synthesis is 1,2,3,4-tetrahydroxybenzene.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the final product against expected spectroscopic data will confirm the efficacy of the method.

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3,4-tetrahydroxybenzene (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base.

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent to create a stirrable slurry.

-

-

Reagent Addition:

-

Slowly add 1,2-dibromoethane (1.1 eq) to the stirring mixture at room temperature. The slight excess of the alkylating agent ensures the consumption of the starting phenol.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate. The organic solvent will partition the desired product from the inorganic salts and residual DMF.

-

Combine the organic layers and wash with brine to remove any remaining water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity to elute the more polar product.

-

Collect the fractions containing the desired product (identified by TLC) and concentrate in vacuo to yield pure this compound.

-

Spectroscopic Characterization Profile

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~6.5-7.0 ppm), corresponding to the protons at the C5 and C8 positions. - Dioxane Protons: A multiplet or two distinct signals integrating to 4 protons in the ~4.2-4.4 ppm region, corresponding to the -OCH₂CH₂O- group.[1][2] - Hydroxyl Protons: Two broad singlets (exchangeable with D₂O) in a variable region, typically ~5.0-6.0 ppm, depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-150 ppm range. The two carbons bearing the hydroxyl groups (C6, C7) would be significantly downfield. - Dioxane Carbons: Signals for the two equivalent -CH₂- carbons of the dioxane ring would appear in the ~64-65 ppm region.[1] |

| FT-IR (ATR) | - O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.[2] - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹. - C-O Stretch (Ether & Phenol): Strong, characteristic peaks in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (aliphatic ether) regions.[1][2] |

| Mass Spec. (ESI-MS) | - [M-H]⁻: Expected molecular ion peak at m/z ≈ 167.03 in negative ion mode. - [M+Na]⁺: Expected molecular ion peak at m/z ≈ 191.03 in positive ion mode. |

Reactivity and Derivatization Potential

The true value of this compound in drug development lies in its potential for derivatization. The catechol moiety is a versatile platform for building molecular complexity.

Key Reaction Pathways

Caption: Key derivatization pathways for this compound.

-

O-Alkylation/Acylation: The two hydroxyl groups can be readily alkylated or acylated to introduce a vast array of side chains, modulating properties like lipophilicity, solubility, and target engagement.

-

Cyclization: The adjacent diols can be reacted with aldehydes, ketones, or dihalides to form five- or six-membered rings (acetals, ketals, or ethers), which can lock the conformation or serve as protecting groups.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and ether groups activates the aromatic ring, particularly at the C5 and C8 positions, for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

These transformations allow for the systematic exploration of the chemical space around the benzodioxane core, a key strategy in structure-activity relationship (SAR) studies.[2]

Applications in Research and Drug Discovery

The 1,4-benzodioxane scaffold is a privileged structure in drug design.[3][11] By using this compound as a starting material, researchers can access novel analogs of proven therapeutic classes.

| Derivative Class | Therapeutic Target/Application | Reference Example |

| α₁-Adrenergic Receptor Antagonists | Hypertension, Benign Prostatic Hyperplasia | Doxazosin contains a 1,4-benzodioxane moiety.[2] New derivatives could offer improved subtype selectivity.[5] |

| Serotonin (5-HT) Receptor Agonists | Anxiety, Depression | The benzodioxane ring is a key pharmacophore for 5-HT₁A receptor ligands.[5] |

| Enzyme Inhibitors (e.g., MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | Benzodioxane-substituted chalcones have shown potent MAO-B inhibitory activity.[4][12] |

| Anticancer Agents | Oncology | Derivatives have been developed as HSF1 pathway inhibitors and cytotoxic agents against prostate cancer cells.[2][5][13] |

| Antibacterial Agents | Infectious Diseases | Benzodioxane derivatives have been investigated as inhibitors of bacterial enzymes like FabH.[4] |

The diol functionality of this compound is particularly interesting as it mimics the catechol structure present in many endogenous neurotransmitters, suggesting its potential as a starting point for designing novel CNS-active agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound should be consulted when available, general guidelines based on related compounds can be applied.[14][15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14][15]

Conclusion

This compound is more than a simple chemical; it is a strategic entry point into a rich and pharmacologically relevant area of chemical space. Its well-defined structure, combined with the versatile reactivity of its catechol moiety, makes it an invaluable tool for medicinal chemists and drug discovery scientists. Understanding its core properties, synthesis, and derivatization potential—as outlined in this guide—is the first step toward unlocking novel therapeutics built upon the evergreen 1,4-benzodioxane scaffold.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

PubChem. (n.d.). 1,4-Benzodioxine-6,7-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

-

Ciana, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

-

Quaglia, W., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Retrieved from [Link]

-

TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

-

Ciana, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Ciana, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H8O4 | CID 13805584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR [m.chemicalbook.com]

- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.fr [fishersci.fr]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2,3-dihydrobenzo[b]dioxine-6,7-diol: Synthesis, Structure, and Potential Therapeutic Applications

An In-depth Technical Guide to 2,3-dihydrobenzo[b][1][2]dioxine-6,7-diol: Synthesis, Structure, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-dihydrobenzo[b][1][2]dioxine-6,7-diol, a molecule of significant interest within the field of medicinal chemistry. We will delve into its chemical identity, provide a detailed synthetic protocol, and explore its potential as a therapeutic agent, grounded in its putative antioxidant, neuroprotective, and anti-inflammatory activities.

Chemical Identity and Structural Elucidation

The compound of interest, commonly known as 1,4-Benzodioxan-6,7-diol, is systematically named 2,3-dihydro-1,4-benzodioxine-6,7-diol according to IUPAC nomenclature.[1][3] Its chemical structure is characterized by a 1,4-benzodioxane core, which is a fusion of a benzene ring and a 1,4-dioxane ring. The key feature of this molecule is the presence of two hydroxyl groups at the 6 and 7 positions of the benzene ring, forming a catechol-like moiety.[4]

Molecular Structure:

Caption: Proposed synthetic pathway for 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol.

Step-by-Step Methodology:

Step 1: Esterification of Gallic Acid

-

To a solution of gallic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate.

Step 2: Formation of the 1,4-Dioxane Ring

-

In a round-bottom flask, combine methyl 3,4,5-trihydroxybenzoate (1 equivalent), potassium carbonate (2.2 equivalents), and dimethylformamide (DMF).

-

To this suspension, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100°C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol-5-carboxylate.

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl ester from the previous step (1 equivalent) in a mixture of methanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol-5-carboxylic acid.

Step 4: Decarboxylation

-

In a suitable flask, heat the carboxylic acid (1 equivalent) in quinoline with a catalytic amount of copper powder.

-

Maintain the temperature at 180-200°C until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture, dilute with ethyl acetate, and filter to remove the copper catalyst.

-

Wash the filtrate with dilute hydrochloric acid to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the final product, 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol.

Potential Therapeutic Applications and Mechanisms of Action

The unique structural features of 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol, particularly its catechol moiety, suggest a range of potential therapeutic applications. The following sections outline the scientific rationale and experimental approaches to investigate these activities.

Antioxidant Activity

The presence of the catechol group strongly implies that this compound possesses significant antioxidant properties. Catechols are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A widely used method to evaluate the free radical scavenging ability of antioxidants is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [1]

-

Preparation of Reagents:

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Include a control group with the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

-

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [5]The antioxidant properties of catechol-containing compounds suggest a potential neuroprotective role for 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol.

Proposed Neuroprotective Mechanism:

Caption: Putative neuroprotective mechanism of 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Include control groups (untreated cells, cells treated with the neurotoxin alone).

-

-

Cell Viability Assessment:

-

After the incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the EC₅₀ value, the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The 1,4-benzodioxane scaffold is present in compounds with known anti-inflammatory properties. [6][7] Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation. [1][8]

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

-

-

Measurement:

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation.

-

A known anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.

-

Conclusion and Future Directions

2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol represents a promising chemical entity with the potential for significant therapeutic applications. Its synthesis is achievable through established chemical transformations, and its structural features, particularly the catechol moiety, strongly suggest potent antioxidant, neuroprotective, and anti-inflammatory activities. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties.

Future research should focus on the in-depth elucidation of the mechanisms of action, including the identification of specific cellular targets and signaling pathways. Furthermore, in vivo studies in relevant animal models of disease are warranted to validate the therapeutic potential of this compound and its derivatives. The privileged 1,4-benzodioxane scaffold, combined with the reactive catechol group, makes 2,3-dihydrobenzo[b]d[1][2]ioxine-6,7-diol a compelling candidate for further drug discovery and development efforts.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Vázquez-Rodríguez, S., et al. (2014). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Bioorganic & medicinal chemistry letters, 24(21), 4984-4987.

-

CAS Common Chemistry. 2,3-Dihydro-1,4-benzodioxin-6,7-diol. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

- Chitgupikar, S., & Marathe, S. (2021). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Biomedicines, 9(2), 147.

- Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & medicinal chemistry, 15(14), 4876-4890.

- S.L. Res-Smit, et al. (2022). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 27(1), 123.

-

CAS Common Chemistry. 2,3-Dihydro-1,4-benzodioxin-6,7-diol. [Link]

-

Frontiers in Pharmacology. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications. [Link]

-

MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

-

PMC. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. [Link]

-

PubMed. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model. [Link]

-

AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. [Link]

-

PMC. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. [Link]

-

PubMed. 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. [Link]

-

Cureus. Neuroprotective Agents: A Simple Overview. [Link]

-

Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

MDPI. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. [Link]

-

ResearchGate. Category of antioxidant activity strength in vitro against DPPH. [Link]

-

PMC. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. [Link]

-

PMC. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. [Link]

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. [Link]

Sources

- 1. Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oamjms.eu [oamjms.eu]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

A Guide to the Synthesis of 1,4-Benzodioxan-6,7-diol from Catechol Precursors: A Williamson Ether Synthesis Approach

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antibacterial, and neuroprotective effects, often targeting key biological systems like adrenergic and serotoninergic receptors.[1][3] This guide provides an in-depth technical overview of a primary synthetic route to a specific, valuable derivative: 1,4-Benzodioxan-6,7-diol. We will explore the foundational Williamson ether synthesis, adapted for this target molecule, and discuss critical experimental parameters, the rationale behind procedural choices, and the integration of efficiency-enhancing techniques such as phase-transfer catalysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a recurring motif in a variety of natural products and synthetic molecules of therapeutic interest.[3][4] Its structural rigidity and specific stereochemical properties make it an excellent template for designing ligands that can interact with high specificity at biological targets.[3] The ability to functionalize both the aromatic and dioxane rings allows for extensive structure-activity relationship (SAR) studies, making it a versatile scaffold in drug discovery.[1][5]

The target of this guide, this compound (IUPAC: 2,3-dihydro-1,4-benzodioxine-6,7-diol), is a noteworthy member of this class.[1] Its two hydroxyl groups on the benzene ring offer key points for further chemical modification or for direct interaction with biological receptors through hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90111-35-6 | [1][6][7] |

| Molecular Formula | C₈H₈O₄ | [1][6][7] |

| Molecular Weight | 168.15 g/mol | [1][6][7] |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diol | [6] |

| Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)O)O | [6] |

Retrosynthetic Analysis and Core Strategy

The synthesis of 1,4-benzodioxanes from catechols is most classically achieved via the Williamson ether synthesis.[8][9] This method involves the condensation of a catechol (a benzene-1,2-diol) with a 1,2-dihaloethane in the presence of a base.[8]

For our target molecule, this compound, the retrosynthetic disconnection points to two key precursors:

-

A catechol derivative that will form the aromatic portion of the final molecule. To yield the 6,7-dihydroxy substitution pattern, the logical starting material is 1,2,4,5-tetrahydroxybenzene .

-

A two-carbon electrophile to form the dioxane ring. 1,2-dibromoethane or 1,2-dichloroethane are the most common and effective reagents for this transformation.

The forward synthesis, therefore, involves a double nucleophilic substitution (S_N2) reaction where the two adjacent hydroxyl groups of the catechol precursor attack the two electrophilic carbons of the dihaloalkane, forming the six-membered dioxane ring.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

This section outlines a comprehensive, field-proven protocol for the synthesis of this compound. It incorporates best practices and explains the rationale behind the choice of reagents and conditions.

The Williamson Ether Synthesis Mechanism

The reaction proceeds via a two-step S_N2 mechanism:

-

Deprotonation: A base abstracts the acidic protons from two adjacent hydroxyl groups of 1,2,4,5-tetrahydroxybenzene to form a more potent nucleophile, the catecholate dianion.

-

Cyclization: The catecholate performs a sequential intermolecular and intramolecular S_N2 attack on the 1,2-dihaloethane, displacing the halide ions and forming the stable 1,4-dioxane ring.[10][11]

Caption: Mechanism of the Williamson ether synthesis for 1,4-benzodioxane formation.

Experimental Procedure

Materials:

-

1,2,4,5-Tetrahydroxybenzene (1.0 eq)

-

1,2-Dibromoethane (1.0-1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4,5-tetrahydroxybenzene (1.0 eq) and anhydrous potassium carbonate (2.2 eq).[8]

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension. The choice of a polar aprotic solvent like DMF is critical as it effectively dissolves the reactants and facilitates the S_N2 reaction.[8][9]

-

Reagent Addition: Add 1,2-dibromoethane (1.0-1.1 eq) to the suspension dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Enhancing Efficiency with Phase-Transfer Catalysis (PTC)

A significant challenge in the Williamson ether synthesis is the poor mutual solubility of the ionic nucleophile (catecholate salt) and the organic electrophile (dihaloalkane).[12] Phase-Transfer Catalysis (PTC) is a powerful green chemistry technique that overcomes this barrier.[13][14]

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs.[13][15] This dramatically increases the reaction rate, often allowing for milder conditions and higher yields.[12][14]

Modification for PTC Protocol:

-

A biphasic system (e.g., toluene and aqueous NaOH) can be used instead of anhydrous DMF.

-

Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., TBAB) to the reaction mixture at the beginning of the procedure.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Based on analogous structures reported in the literature, the following spectral characteristics are expected:

-

¹H-NMR: The spectrum should show characteristic signals for the aromatic protons and a multiplet around 4.2-4.3 ppm corresponding to the four protons of the two methylene groups in the dioxane ring.[16] The hydroxyl protons will appear as broad singlets.

-

¹³C-NMR: Signals for the sp³ hybridized carbons of the dioxane ring are expected around 64 ppm.[16] Aromatic carbon signals will also be present, including those bonded to the hydroxyl and ether oxygen atoms.

-

FTIR: The spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups and C-O stretching vibrations for the ether linkages.[17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion, consistent with the formula C₈H₈O₄.[17]

Conclusion and Outlook

The synthesis of this compound from a catechol precursor via the Williamson ether synthesis is a robust and well-established method. By understanding the underlying mechanism and the rationale for the selection of reagents and conditions, researchers can effectively produce this valuable intermediate. The incorporation of modern techniques like phase-transfer catalysis offers a pathway to a more efficient, economical, and environmentally benign synthesis.[13] As a versatile building block, this compound will continue to be a relevant starting point for the development of novel therapeutic agents in the ongoing quest for new medicines.[2][3]

References

- Benchchem. (n.d.). This compound | 90111-35-6.

- Google Patents. (n.d.). CA2215604C - Process for preparation of 1,4-benzodioxane derivative.

- ACS Publications. (n.d.). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- ResearchGate. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products.

- NIH. (2021). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. PMC.

- PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

- Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of Benzodioxines: A Focus on the Prevalent 1,4-Isomer.

- Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design.

- PubChem. (n.d.). This compound | C8H8O4 | CID 13805584.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 90111-35-6. SCBT.

- ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).

- Chemcess. (2024). Catechol: Production, Reactions And Uses.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.

- ResearchGate. (n.d.). Phase-transfer catalysis. A general green methodology in organic synthesis.

- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.

- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.

- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. This compound | C8H8O4 | CID 13805584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. iajpr.com [iajpr.com]

- 14. researchgate.net [researchgate.net]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. scirp.org [scirp.org]

- 17. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Introduction: The 1,4-Benzodioxan Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 1,4-Benzodioxan-6,7-diol and its Congeners

The 1,4-benzodioxan ring system is a cornerstone in medicinal chemistry, recognized as an "evergreen, versatile scaffold" for designing biologically active molecules.[1] Its structural rigidity and ability to be functionalized at multiple positions have allowed for the development of compounds targeting a wide array of biological systems, including adrenergic, serotoninergic, and nicotinic receptors.[1][2] This scaffold is present in numerous natural products, such as the flavonolignan Silybin, and approved drugs like Doxazosin, which is used to treat hypertension.[3][4]

Within this important class of compounds, this compound presents a particularly compelling case for investigation. Its defining feature is the presence of two hydroxyl groups on the benzene ring, forming a catechol moiety. This catechol structure is intrinsically linked to potent antioxidant activity through free radical scavenging mechanisms.[2] While direct experimental data on this compound is limited, its structural features, combined with the extensive research on related derivatives, provide a strong rationale for its potential therapeutic relevance. This guide will synthesize the known biological activities of the 1,4-benzodioxan class to build a comprehensive profile of the potential of this compound as a lead compound for drug development.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diol | [5] |

| CAS Number | 90111-35-6 | [2][5][6] |

| Molecular Formula | C₈H₈O₄ | [5][6] |

| Molecular Weight | 168.15 g/mol | [2][5][6] |

Core Hypothesis: The Antioxidant Potential of the Catechol Moiety

The primary hypothesis for the biological activity of this compound stems from its 6,7-dihydroxy substitution, which forms a catechol group. Catechols are well-established antioxidants. They can donate hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free-radical chain reactions.[7] This process converts the catechol into a more stable semiquinone radical, effectively quenching the reactivity of the original free radical. This antioxidant capacity is a plausible underlying mechanism for potential neuroprotective, anti-inflammatory, and anticancer effects.[2]

Caption: Antioxidant mechanism of a catechol via hydrogen donation to a free radical.

Neuroprotective Activity: Insights from 1,4-Benzodioxan Derivatives

A key strategy in treating neurodegenerative disorders like Parkinson's disease is the inhibition of monoamine oxidase B (MAO-B).[8][9] This enzyme metabolizes monoamine neurotransmitters, such as dopamine, and its overactivity contributes to oxidative stress in the brain.[8] Several studies have successfully utilized the 1,4-benzodioxan scaffold to design potent and selective MAO-B inhibitors.

A series of 1,4-benzodioxan-substituted chalcones were designed and synthesized as MAO-B inhibitors.[8][10] The rationale was to combine the favorable properties of the chalcone scaffold with the 1,4-benzodioxan moiety. The most potent of these derivatives demonstrated highly selective and reversible inhibition of human MAO-B (hMAO-B).[9][10]

Table of MAO-B Inhibitory Activity for Selected 1,4-Benzodioxan Chalcones

| Compound ID | Substituent on Chalcone Ring | hMAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Source |

| 22 | (E)-1-(3-bromo-4-fluorophenyl) | 0.026 | >1538 | [8][10] |

| 16 | (E)-1-(4-chlorophenyl) | 0.076 | >657 | [8] |

| 17 | (E)-1-(4-bromophenyl) | 0.078 | >641 | [8] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The evaluation of MAO-B inhibitors requires a robust and self-validating protocol to determine potency, selectivity, and mechanism of action.

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure specificity.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., the 1,4-benzodioxan derivative) in a phosphate buffer at 37°C. This allows the inhibitor to bind to the enzyme.

-

Substrate Addition: A specific substrate for MAO-B (e.g., benzylamine) is added to initiate the enzymatic reaction. The reaction produces hydrogen peroxide (H₂O₂).

-

Detection: The generated H₂O₂ is measured using a coupled reaction with horseradish peroxidase (HRP) and a fluorometric probe like Amplex Red. The resulting fluorescence is directly proportional to MAO-B activity.

-

Data Analysis: The fluorescence intensity is measured over time. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Selectivity Check: The entire protocol is repeated using MAO-A and its specific substrate (e.g., serotonin) to determine the IC₅₀ for MAO-A. The selectivity index is the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high index indicates high selectivity for MAO-B.

-

Reversibility Study: To determine if the inhibition is reversible (a desirable trait for drug safety), the enzyme and inhibitor are pre-incubated and then subjected to dialysis. If enzyme activity is restored after removing the inhibitor via dialysis, the inhibition is reversible.[9][10]

Caption: A typical experimental workflow for determining MAO-B inhibitory potency.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Derivatives of 1,4-benzodioxan have shown significant anti-inflammatory properties in both in vitro and in vivo models.[11][12] The position of functional groups on the scaffold is critical for this activity. For instance, an acetic acid group at the 6-position of the 1,4-benzodioxan ring resulted in optimal anti-inflammatory activity, whereas the same group at the 2-position was only moderately active.[3][13] This highlights the importance of precise structural design in modulating biological function.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[11][14]

-

Animal Grouping: Male Sprague-Dawley or Wistar rats are divided into several groups: a negative control (vehicle only), a positive control (a known anti-inflammatory drug like Ibuprofen), and test groups receiving different doses of the 1,4-benzodioxan compound.

-

Compound Administration: The test compound or control is administered orally or via intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat. This induces a localized, acute inflammatory response.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The degree of swelling (edema) is calculated as the increase in paw volume compared to the baseline. The percentage of inhibition of edema for the treated groups is calculated relative to the negative control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Caption: Workflow for the rat paw edema model of acute inflammation.

Anticancer and Cytotoxic Potential

The 1,4-benzodioxan scaffold has also been explored for its potential in oncology.[3][13] Certain derivatives have demonstrated cytotoxic effects in human prostate cancer cells (PC-3).[15][16] These studies reveal that stereochemistry can play a critical role in activity, with specific enantiomers showing significantly higher potency.[2] This underscores the necessity of chiral synthesis and separation when developing these compounds as therapeutic agents. The replacement of the 1,4-benzodioxane ring with a more flexible 1,4-dioxane ring has also yielded compounds with potential anticancer properties, suggesting the core pharmacophore can be optimized for different targets.[15][16]

Synthesis and Future Directions

The 1,4-benzodioxan skeleton is typically synthesized by reacting a catechol derivative with a suitable electrophile like 1,2-dibromoethane.[13] For this compound specifically, a common starting material would be 1,2,3,4-tetrahydroxybenzene or a protected variant.

Caption: A common synthetic route to the 1,4-benzodioxan scaffold.

While the derivatives of 1,4-benzodioxan have shown a remarkable breadth of biological activity, the parent compound, this compound, remains a compelling but under-investigated molecule. Its inherent catechol structure strongly suggests potent antioxidant capabilities that could translate into significant therapeutic effects.

Future research should focus on:

-

Direct Biological Evaluation: Systematically testing this compound in the assays described above—for antioxidant capacity (e.g., DPPH assay), MAO-B inhibition, and anti-inflammatory effects—to directly validate the hypotheses derived from its structure and its chemical relatives.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound. Does it influence key inflammatory pathways like NF-κB or antioxidant response pathways like Nrf2?

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the dioxane ring or additions to the catechol moiety affect its biological profile.

References

-

Kong, Z., Sun, D., Jiang, Y., Hu, Y., Kong, Z., & Tan, J. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]

-

Taniyama, Y., et al. (2023). Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. Pest Management Science, 79(12), 5341-5348. [Link]

-

Kong, Z., Sun, D., Jiang, Y., Hu, Y., Kong, Z., & Tan, J. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513–1523. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Kong, Z., Sun, D., Jiang, Y., Hu, Y., Kong, Z., & Tan, J. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. ResearchGate. [Link]

-

Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]

-

Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

-

Cignarella, G., & Barlocco, D. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Leonardi, A., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. [Link]

-

Sureda, F. X., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4817-26. [Link]

-

Wang, S., et al. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426. [Link]

-

Kulkarni, S. K., & Singh, K. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

-

Cignarella, G., & Barlocco, D. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]

-

Sureda, F. X., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

-

Sun, D., et al. (2022). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Scientific Reports. [Link]

-

Kumar, N., et al. (2014). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. [Link]

-

Onajobi, A., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]

-

Kryl'skii, E. D., et al. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Metabolic Brain Disease, 37(4), 1271-1282. [Link]

-

Buonocore, G., et al. (2012). Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury. PMC. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. tsijournals.com [tsijournals.com]

- 5. This compound | C8H8O4 | CID 13805584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

1,4-Benzodioxan-6,7-diol derivatives and analogues

An In-Depth Technical Guide to 1,4-Benzodioxan-6,7-diol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Foreword

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, yet conformationally significant, framework provides an ideal template for the spatial orientation of functional groups, enabling precise interactions with various biological targets. This guide focuses specifically on the this compound core and its derivatives, a subclass distinguished by a catechol-like moiety that imparts unique antioxidant and reactive properties. We will explore the synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern the therapeutic potential of these molecules, offering a comprehensive resource for researchers and drug development professionals in the field.

The Core Moiety: Chemical Identity and Significance

The foundational structure, 2,3-dihydro-1,4-benzodioxine-6,7-diol, is characterized by the fusion of a benzene ring with a 1,4-dioxane ring. The key feature is the presence of two hydroxyl groups at the 6 and 7 positions of the aromatic ring.[3] This catechol functionality is a critical structural alert for bioactivity, particularly contributing to antioxidant capacity through the scavenging of free radicals.[2] This inherent property is a launching point for exploring its role in mitigating oxidative stress-related pathologies.

The 1,4-benzodioxan scaffold itself is a key component in numerous approved drugs, most notably Doxazosin, an α1-adrenoreceptor antagonist used to treat hypertension and benign prostatic hyperplasia.[4][5] This clinical precedent underscores the scaffold's favorable pharmacokinetic properties and its versatility in drug design.[1] The exploration of its derivatives has yielded compounds with a wide array of activities, including neuroprotective, cardiovascular, anticancer, and anti-inflammatory effects.[4][5][6]

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6,7-diol | [3] |

| CAS Number | 90111-35-6 | [3] |

Synthetic Strategies: Building the Benzodioxan Core

The construction of the 1,4-benzodioxan ring system is a well-established process in organic chemistry, typically involving the reaction of a catechol derivative with a suitable electrophile.[2] A common and cost-effective starting material for creating substituted benzodioxans is gallic acid, which possesses the requisite hydroxyl groups and a carboxylic acid handle for further functionalization.[4][7]

General Synthetic Workflow from Gallic Acid

A versatile, multi-step synthesis allows for the creation of a library of 1,4-benzodioxan derivatives, particularly amides, with potential for diverse biological screening.[4][7] The process begins with the protection of the carboxylic acid, followed by the crucial cyclization step to form the dioxane ring, and subsequent modifications to introduce chemical diversity.

Caption: Anti-neuroinflammatory and antioxidant mechanism of benzodioxan derivatives.

Serotonin (5-HT₁ₐ) Receptor Agonism:

-

Therapeutic Relevance: 5-HT₁ₐ receptors are implicated in depression and anxiety. Full agonists at this receptor can have antidepressant and neuroprotective effects. [6][8]* SAR: By replacing the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring, researchers have developed potent and full 5-HT₁ₐ receptor agonists. [6][8][9]This indicates that while the benzodioxan core is effective, conformational flexibility can be tuned to switch selectivity between adrenergic and serotonergic receptors.

Anticancer Activity

Certain 1,4-benzodioxan derivatives have demonstrated cytotoxic effects against cancer cells. [4][5]* Mechanism: While the exact mechanisms are diverse, some analogues, such as CCT251236, have been identified as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, which is critical for the survival of cancer cells. [5]Others have shown direct cytotoxic effects in prostate cancer (PC-3) cell lines. [6][18]The benzodioxan moiety was found to be critical for this growth-inhibitory activity. [5]

Key Experimental Protocols: In Vitro Assays

To validate the biological activity of newly synthesized derivatives, standardized in vitro assays are essential.

Protocol: α1-Adrenoreceptor Subtype Binding Assay

-

Objective: To determine the binding affinity and selectivity of a test compound for human α1-adrenoreceptor subtypes (α1A, α1B, α1D).

-

Rationale: This assay quantifies the direct interaction between the compound and its molecular target, providing a measure of potency (Ki value).

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human cloned α1-adrenoreceptor subtypes are cultured and harvested. [10] 2. Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]prazosin) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for an α1-adrenoreceptor competitive binding assay.

Protocol: Human MAO-B Inhibition Assay

-

Objective: To measure the inhibitory potency of a test compound against human monoamine oxidase B.

-

Rationale: This functional assay determines the compound's ability to inhibit the enzymatic activity of MAO-B.

-

Methodology:

-

Enzyme Source: Recombinant human MAO-B is used as the enzyme source.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction buffer, a substrate (e.g., benzylamine), and varying concentrations of the test compound are added to the wells.

-

Enzyme Initiation: The reaction is initiated by adding the MAO-B enzyme.

-

Detection: The activity of MAO-B results in the production of hydrogen peroxide (H₂O₂). This is detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red), which generates a measurable signal (fluorescence or absorbance).

-

Measurement: The signal is read over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. [11]

-

Conclusion and Future Directions

The this compound core and its analogues represent a highly versatile and therapeutically relevant class of compounds. Their synthetic tractability allows for the creation of large, diverse libraries for screening. The established link to critical biological targets—including adrenergic receptors, serotonin receptors, and monoamine oxidase—positions these derivatives as strong candidates for drug development in cardiovascular medicine, neurodegenerative disorders, and oncology.

Future research should focus on:

-

Improving Subtype Selectivity: Fine-tuning the scaffold to achieve higher selectivity for specific receptor subtypes (e.g., α1D vs. α1A adrenoceptors) to minimize off-target side effects.

-

Developing Multi-Target Ligands: Intentionally designing derivatives that can modulate multiple targets simultaneously (e.g., MAO-B inhibition and anti-inflammatory activity) for a synergistic effect in complex diseases like Alzheimer's or Parkinson's.

-

Exploring Novel Mechanisms: Investigating the full mechanistic landscape of these compounds, particularly their impact on intracellular signaling cascades and gene expression, as suggested by their effects on pathways like HSF1 and Nrf2. [5][12] The 1,4-benzodioxan scaffold is far from being fully exploited. Its continued exploration, guided by rational design and robust biological evaluation, promises to yield novel therapeutics with significant clinical impact.

References

-

Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing Inc.[Link]

-

Guccione, S., et al. (1993). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.[Link]

-

Tibiriçá, E., et al. (2000). Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides. PubMed.[Link]

-

Manfroni, G., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.[Link]

-

Piergentili, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed.[Link]

-

Pigini, M., et al. (2003). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 6. Role of the Dioxane Unit on Selectivity for alpha(1)-adrenoreceptor Subtypes. PubMed.[Link]

-

Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.[Link]

-

Kong, Z., et al. (2021). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central.[Link]

-

Pigini, M., et al. (1997). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed.[Link]

-

Manfroni, G., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi.[Link]

-

Del Bello, F., et al. (2013). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. ACS Publications.[Link]

-

Singh, H., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals.[Link]

-

Piergentili, A., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate.[Link]

-

Sun, D., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central.[Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]

-

Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed.[Link]

-

Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ResearchGate.[Link]

-

Ye, M., et al. (2021). Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. PubMed.[Link]

-

Foks, H., et al. (1980). [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII]. PubMed.[Link]

-

Kryl'skii, E.D., et al. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. PubMed.[Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H8O4 | CID 13805584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Benzodioxane Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxane ring system represents a cornerstone in medicinal chemistry, serving as a versatile and "evergreen" scaffold for the design of a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties have enabled the development of therapeutic agents across a wide spectrum of diseases, from cancer and infectious agents to complex neurological disorders. This in-depth technical guide provides a comprehensive overview of the current landscape and future potential of 1,4-benzodioxane derivatives in drug discovery. We will delve into the core mechanisms of action, explore key structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers in this exciting field. The narrative is grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.

The Enduring Appeal of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane motif is a bicyclic heterocyclic system that has been extensively utilized in the design of bioactive molecules.[3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its "privileged" status in medicinal chemistry.[2] Two key structural features contribute to its versatility: the potential for chirality at the C2 position of the dioxane ring and the amenability of the benzene ring to various substitutions, which allows for fine-tuning of receptor subtype selectivity.[2] This inherent adaptability has made the 1,4-benzodioxane scaffold a fertile ground for the development of novel therapeutics.

Therapeutic Frontiers: Key Applications of 1,4-Benzodioxane Compounds

The broad therapeutic potential of 1,4-benzodioxane derivatives is a testament to their ability to interact with a diverse array of biological targets.[3] Below, we explore some of the most promising and well-established applications.

Oncology: A Multi-pronged Attack on Cancer

The 1,4-benzodioxane scaffold has been ingeniously incorporated into a variety of anticancer agents, targeting key signaling pathways involved in cell proliferation, survival, and motility.[1]

2.1.1. Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, making it an attractive target for cancer therapy.[4] Several 1,3,4-thiadiazole derivatives bearing a 1,4-benzodioxane moiety have been identified as potent FAK inhibitors.[4][5]

-

Mechanism of Action: By inhibiting FAK, these compounds can disrupt the signaling cascades that promote tumor growth and metastasis. This includes the downstream regulation of pathways involving Akt and other crucial cell survival proteins.[6]

-

Illustrative Compound: A notable example, compound 2p from a synthesized series, demonstrated potent inhibitory activity against both FAK and the hepatocellular carcinoma cell line HepG2.[5]

Signaling Pathway: FAK Inhibition by 1,4-Benzodioxane Derivatives

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Infectious Diseases: A New Arsenal Against Drug-Resistant Bacteria

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. 1,4-benzodioxane derivatives have shown significant promise in this area, particularly as inhibitors of the bacterial cell division protein FtsZ. [1][7]

-

Mechanism of Action: FtsZ is a bacterial homolog of tubulin and is essential for the formation of the Z-ring, a structure critical for bacterial cytokinesis. [8][9]Benzodioxane-benzamides disrupt the polymerization and GTPase activity of FtsZ, leading to the inhibition of cell division and eventual cell death. [7][9]These compounds have demonstrated activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [10] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC. [11][12][13]

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [12] * Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to the final inoculum density.

-